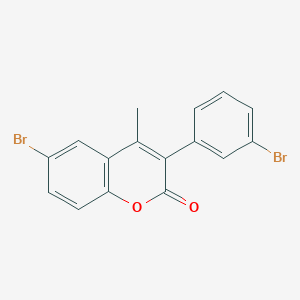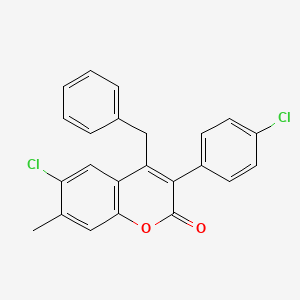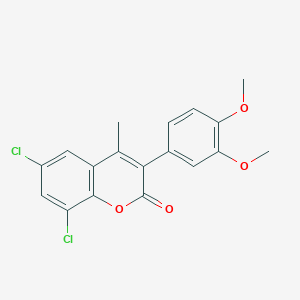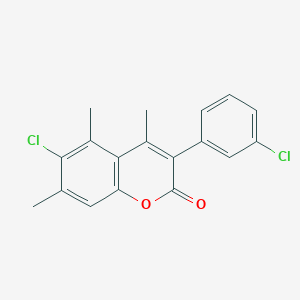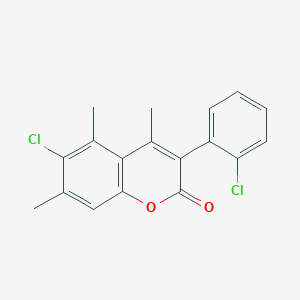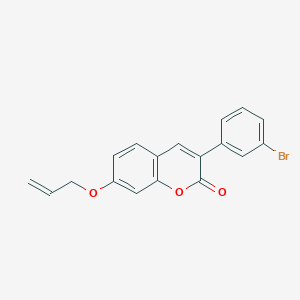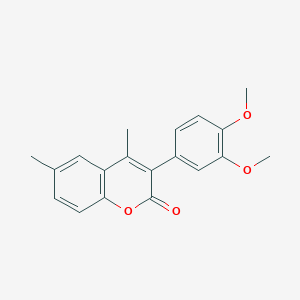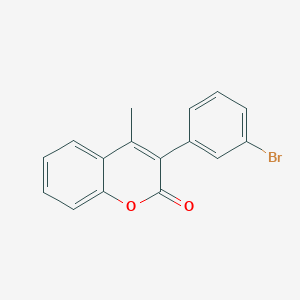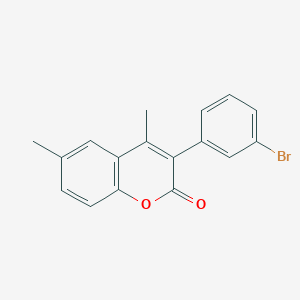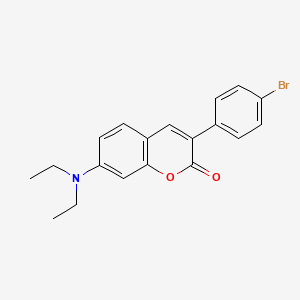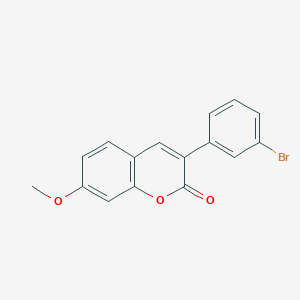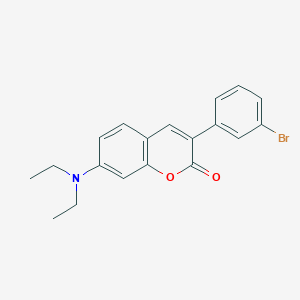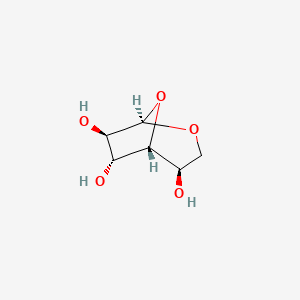
1,6-Anhydro-beta-D-glucofuranose
Vue d'ensemble
Description
1,6-Anhydro-beta-D-glucofuranose, also known as Levoglucosan, is a compound with the molecular formula C6H10O5 . It is an anhydrosugar formed as a major product during pyrolysis of cellulose . The IUPAC name for this compound is (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol .
Molecular Structure Analysis
The molecular weight of this compound is 162.14 g/mol . The InChI representation of the molecule is InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 .
Chemical Reactions Analysis
Levoglucosan can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass of the compound is 162.05282342 g/mol .
Applications De Recherche Scientifique
Formation in Glucose Pyrolysis
1,6-Anhydro-beta-D-glucofuranose (AGF) is a notable product in the fast pyrolysis of glucose and cellulose. The formation mechanisms of AGF and other anhydrosugars are complex and involve the anomeric effect of glucopyranose, influencing the formation of 1,4-acetal rings and dehydration processes (Hu et al., 2017).
Polymerization to Hyperbranched Polysaccharides
AGF can be polymerized to form hyperbranched polysaccharides with significant molecular weights. Such polysaccharides exhibit low intrinsic viscosities and a Newtonian behavior in aqueous solutions, attributed to their spherical structures. This process yields polysaccharides with high terminal unit content, showing strong interactions with specific lectins (Hoai et al., 2011).
Thermochemical Transformation
AGF is a major component in the thermochemical transformation of glucose in high-temperature steam. This process is optimized at specific temperatures and feed rates, contributing to the efficient production of AGF (Sasaki et al., 2008).
Hydrogen Bonding Studies
Understanding the hydrogen bonding in this compound is crucial for its applications in various fields. Neutron diffraction and DFT studies provide insights into its hydrogen bond geometry, revealing strong O-H...O and supporting weaker C-H...O bonds (Smrc̆ok et al., 2006).
Catalytic Conversion in Green Solvents
AGF is an intermediate in the conversion of carbohydrates like fructose, glucose, and sucrose to various products in green solvents like γ-valerolactone. This process, using sulfuric acid as a catalyst, highlights AGF's role in biomass conversion technologies (Qi et al., 2014).
Dielectric Studies on Anhydrosaccharides
The dielectric properties of AGF and related compounds are explored to understand their molecular dynamics and interactions. Such studies are essential for the application of these compounds in advanced material sciences (Heczko et al., 2018).
Raman Optical Activity Spectra
The Raman optical activity spectra of AGF are calculated to understand its conformational changes and solvent effects, which are crucial for its application in spectroscopic analysis and material characterization (Luber & Reiher, 2009).
Role in Peptidoglycan-Degrading Enzymes
AGF is involved in the synthesis of 1,6-anhydro-sugar products by peptidoglycan-degrading lytic transglycosylases. This process is crucial in understanding bacterial cell wall biology and developing novel antibiotics (Williams et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 1,6-Anhydro-beta-D-glucofuranose is cellulose, a complex carbohydrate that forms the cell walls of plants . It acts as a major intermediate in the pyrolysis of cellulose .
Mode of Action
This compound is formed during the pyrolysis of cellulose, a process that involves heating the cellulose in the absence of oxygen . The compound is stable up to around 500°C in the gas phase . Its stability is attributed to the steric hindrance of the bicyclic ring .
Biochemical Pathways
The formation of this compound is part of the larger biochemical pathway of cellulose pyrolysis . This process involves the breakdown of cellulose into simpler compounds, including levoglucosan (1,6-anhydro-beta-D-glucopyranose), the pyranose isomer of this compound .
Pharmacokinetics
It is known that the compound is stable in the gas phase up to around 500°c .
Result of Action
The result of the action of this compound is the formation of levoglucosan, a major intermediate in the pyrolysis of cellulose . This compound can then be further processed to produce biofuels, biochemicals, and biomaterials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence or absence of oxygen . The compound is stable in the gas phase up to around 500°C, and its formation is favored in an oxygen-free environment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known to be formed via pyrolysis of glucans, such as cellulose and starch
Molecular Mechanism
It is known to be stable up to around 500°C in the gas phase . Its stability is explained by the steric hindrance of the bicyclic ring
Temporal Effects in Laboratory Settings
In laboratory settings, 1,6-Anhydro-beta-D-glucofuranose has been observed to be stable up to around 500°C in the gas phase . The long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not yet well-documented.
Metabolic Pathways
It is known to be formed via pyrolysis of glucans, such as cellulose and starch
Propriétés
IUPAC Name |
2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYBVOAJFHCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7425-74-3 | |
| Record name | 1,6-Anhydro-beta-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



